molecular formula C21H15NO4S B11666467 N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-carboxamide

N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-carboxamide

Katalognummer: B11666467
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: XQYBXLJVLRGGQX-UYRXBGFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-METHOXYPHENYL)-N-{[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}-2-FURAMIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-N-{[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}-2-FURAMIDE typically involves the condensation of 4-methoxyaniline with a benzothiophene derivative under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-METHOXYPHENYL)-N-{[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential therapeutic effects.

    Medicine: Exploring its use as a drug candidate for treating specific diseases.

    Industry: Utilizing its unique properties in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-METHOXYPHENYL)-N-{[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}-2-FURAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(4-METHOXYPHENYL)-N-{[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}-2-FURAMIDE include other benzothiophene derivatives and furamide compounds. These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

What sets N-(4-METHOXYPHENYL)-N-{[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}-2-FURAMIDE apart is its specific combination of functional groups and structural features, which may confer unique properties and applications not found in other similar compounds.

Eigenschaften

Molekularformel

C21H15NO4S

Molekulargewicht

377.4 g/mol

IUPAC-Name

N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]furan-2-carboxamide

InChI

InChI=1S/C21H15NO4S/c1-25-15-10-8-14(9-11-15)22(21(24)17-6-4-12-26-17)13-19-20(23)16-5-2-3-7-18(16)27-19/h2-13H,1H3/b19-13-

InChI-Schlüssel

XQYBXLJVLRGGQX-UYRXBGFRSA-N

Isomerische SMILES

COC1=CC=C(C=C1)N(/C=C\2/C(=O)C3=CC=CC=C3S2)C(=O)C4=CC=CO4

Kanonische SMILES

COC1=CC=C(C=C1)N(C=C2C(=O)C3=CC=CC=C3S2)C(=O)C4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.